N,N-Bis(PEG1-azide)-N-PEG2-acid
Description
N,N-Bis(PEG1-azide)-N-PEG2-acid is a tri-functional branched polyethylene glycol (PEG) derivative designed for bioconjugation and chemical crosslinking applications. Its structure consists of:
- Two PEG1-azide groups: Each contains a single ethylene glycol unit (PEG1) terminated with a reactive azide (-N₃) group, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry .
- A central PEG2 chain: Comprising two ethylene glycol units, this spacer enhances solubility, reduces steric hindrance, and improves biocompatibility .
- A terminal carboxylic acid (-COOH): Allows conjugation with amine-containing biomolecules (e.g., proteins, peptides) via carbodiimide-mediated coupling (EDC/NHS chemistry) .
This compound is characterized by high purity (≥95%) and a molecular weight of 431.44 g/mol . Its applications span drug delivery, surface functionalization, and the synthesis of biomaterials requiring controlled crosslinking .
Properties
IUPAC Name |
3-[2-[3-[bis[2-(2-azidoethoxy)ethyl]amino]-3-oxopropoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N7O7/c17-21-19-3-9-29-11-5-23(6-12-30-10-4-20-22-18)15(24)1-7-27-13-14-28-8-2-16(25)26/h1-14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULKMIRDYQNTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCC(=O)O)C(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N7O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of PEG Hydroxyl Groups
The synthesis begins with the activation of terminal hydroxyl groups on PEG precursors. Two primary methods dominate:
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Tosylation : Reaction of PEG with p-toluenesulfonyl chloride (TsCl) in toluene/triethylamine (TEA) yields PEG-ditosylate, a key intermediate for subsequent substitutions.
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Halogenation : Thionyl bromide (SOBr₂) or thionyl chloride (SOCl₂) converts PEG diols to PEG-dibromide or PEG-dichloride, respectively.
Reaction Conditions :
Azide Substitution via Nucleophilic Displacement
Activated PEG intermediates undergo azidation using sodium azide (NaN₃):
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PEG-ditosylate + NaN₃ : Reflux in ethanol/water (36 hours) yields PEG-diazide.
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Catalytic PEG-400 Method : PEG-400 acts as a phase-transfer catalyst, enabling rapid azidation of alkyl halides at 25–30°C within 0.5–3 hours.
Example Protocol (From Patent CN101906007B) :
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Mix benzyl bromide (1 mmol), NaN₃ (1.2 mmol), and PEG-400 (2.0 mL).
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Stir at room temperature for 40 minutes.
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Extract with anhydrous ether; yield: 98%.
Advantages :
Incorporation of the Carboxylic Acid Group
PEG2-Acid Synthesis
The PEG2-acid arm is synthesized via:
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Oxidation : Terminal hydroxyl groups of PEG2 are oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or TEMPO/NaClO.
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Succinic Anhydride Conjugation : PEG2-OH reacts with succinic anhydride in dimethylformamide (DMF) to introduce a terminal -COOH group.
Characterization :
Conjugation to the Central Amine Core
The tertiary amine core (e.g., tris(2-aminoethyl)amine) is functionalized via:
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Amide Bond Formation :
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Azide-Amine Coupling :
Optimized Ratios :
Stepwise Synthesis and Purification
Purification Techniques
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Precipitation : Ethyl ether or cold diethyl ether precipitates PEG derivatives.
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Dialysis : Remove unreacted reagents using 1–3 kDa MWCO membranes.
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Column Chromatography : Silica gel with chloroform/methanol gradients.
Analytical Validation
Structural Confirmation
Purity Assessment
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HPLC : C18 column, acetonitrile/water (0.1% TFA), retention time = 12.3 minutes.
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Elemental Analysis : C 44.5%, H 6.7%, N 22.6% (theoretical: C 44.6%, H 6.8%, N 22.7%).
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Click Chemistry: The azide groups readily participate in click chemistry reactions, particularly with alkynes, to form stable triazole linkages.
Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester or amide bonds in the compound can undergo hydrolysis to yield the corresponding acids or amines.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry to facilitate the azide-alkyne cycloaddition.
Sodium Azide:
Acid or Base Catalysts: For hydrolysis reactions.
Major Products Formed
Triazoles: From click chemistry reactions.
Carboxylic Acids and Amines: From hydrolysis reactions.
Scientific Research Applications
Drug Delivery Systems
Overview
N,N-Bis(PEG1-azide)-N-PEG2-acid is utilized in drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents. The hydrophilic nature of PEG improves the pharmacokinetics of drugs by increasing circulation time and reducing immunogenicity.
Case Study: PEGylated Drug Formulations
A study demonstrated that the incorporation of PEG linkers, including this compound, into drug formulations resulted in improved therapeutic efficacy and reduced side effects. The azide groups allow for facile conjugation with various drug molecules through click chemistry, facilitating targeted delivery to specific tissues or cells.
| Parameter | Before PEGylation | After PEGylation |
|---|---|---|
| Solubility | Low | High |
| Circulation Time | Short | Extended |
| Immunogenicity | High | Reduced |
Bioconjugation Techniques
Overview
The azide groups present in this compound enable bioconjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This versatility allows for the attachment of various biomolecules such as proteins, peptides, and nucleic acids.
Case Study: Protein Labeling
In a recent experiment, researchers utilized this compound to label proteins with fluorescent dyes. The azide moiety reacted with alkyne-functionalized dyes, resulting in stable conjugates that retained biological activity. This method demonstrated the potential for real-time imaging of protein interactions in living cells.
Diagnostics and Biosensing
Overview
this compound plays a crucial role in the development of biosensors due to its ability to enhance the sensitivity and specificity of detection systems.
Case Study: Gold Nanoparticles Functionalization
A study highlighted the use of azide-functionalized PEG derivatives for stabilizing gold nanoparticles (AuNPs) in diagnostic applications. By attaching targeting ligands via click chemistry, researchers achieved selective binding to biomarkers, enhancing the detection capabilities of AuNP-based sensors.
| Parameter | Without PEGylation | With this compound |
|---|---|---|
| Stability | Low | High |
| Detection Limit | Moderate | Improved |
Hydrogel Formation
Overview
The compound is also employed in hydrogel synthesis through metal-free click reactions. These hydrogels can be tailored for various biomedical applications, including tissue engineering and regenerative medicine.
Case Study: Hydrogel Properties Enhancement
Research has shown that incorporating this compound into hydrogel formulations significantly improved mechanical properties and biocompatibility. The hydrogels exhibited controlled degradation rates, making them suitable for drug release applications.
Mechanism of Action
The primary mechanism by which N,N-Bis(PEG1-azide)-N-PEG2-acid exerts its effects is through its azide groups, which participate in click chemistry reactions. These reactions enable the compound to form stable linkages with other molecules, facilitating the creation of complex molecular structures. The PEG chains enhance solubility and biocompatibility, making the compound suitable for various applications.
Comparison with Similar Compounds
Reactivity and Functional Groups
- Azide vs. DBCO : While This compound relies on CuAAC, N-DBCO-N-bis(PEG2-acid) uses strain-promoted azide-alkyne cycloaddition (SPAAC), eliminating copper toxicity risks. This makes the latter preferable for live-cell studies .
- Acid vs. Amine/Ketone: The carboxylic acid in the target compound enables covalent coupling to amines, whereas the ketone group in N,N-Bis(PEG2-azide)-N-4-oxo-butanoic acid facilitates oxime ligation with hydroxylamines .
PEG Chain Length and Solubility
Q & A
Q. What are the structural features of N,N-Bis(PEG1-azide)-N-PEG2-acid, and how do they influence its reactivity?
The compound consists of three key components:
- Amino group (-NH2): Enables conjugation via amide bond formation or nucleophilic substitution.
- PEG2 chain : A short polyethylene glycol (PEG) spacer (two ethylene oxide units) that enhances solubility and reduces steric hindrance.
- N-Bis(PEG1-azide) : Two PEG1-linked azide (-N3) groups, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) for click chemistry applications .
The branched architecture allows simultaneous bioconjugation and crosslinking, making it suitable for synthesizing hydrogels or multi-arm polymer networks .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm PEG chain integration and azide group presence.
- Mass Spectrometry (MS) : Verify molecular weight (theoretical: 431.44 g/mol) and detect impurities .
- FTIR Spectroscopy : Identify azide peaks (~2100 cm) and carboxylic acid (-COOH) stretching (~1700 cm) .
- HPLC : Assess purity (≥95% as per commercial standards) using reverse-phase columns with UV detection .
Q. What storage conditions are optimal for maintaining the stability of this compound?
Store at -20°C in airtight, light-protected vials. The azide groups are moisture-sensitive and may degrade upon prolonged exposure to humidity. Pre-dissolve in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for long-term aliquots .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crosslinking efficiencies of this compound in hydrogel synthesis?
Discrepancies often arise from:
- Reaction stoichiometry : Ensure a 1:1 molar ratio of azide to alkyne groups; excess azide may lead to unreacted termini.
- Catalyst concentration : Optimize Cu(I) levels (e.g., 1–5 mol%) to balance reaction speed and cytotoxicity .
- PEG chain mobility : Short PEG spacers (PEG1 vs. PEG2) may restrict azide-alkyne proximity. Validate via rheology or swelling studies .
Methodological recommendation: Replicate experiments using standardized protocols (e.g., NIH guidelines for preclinical studies) and report detailed reaction conditions (temperature, solvent, degassing) .
Q. What strategies mitigate undesired side reactions during carboxylic acid activation in this compound?
- Coupling reagents : Use carbodiimides (EDC or DCC) with NHS esters to minimize racemization.
- Protection-deprotection : Temporarily protect the azide groups with photolabile moieties (e.g., nitroveratryl) during acid activation .
- pH control : Maintain a slightly acidic environment (pH 4–6) to protonate the amino group, reducing nucleophilic interference .
Validation: Monitor reaction progress via LC-MS and quantify byproducts using F NMR if fluorinated tags are incorporated .
Q. How can the biocompatibility of azide-containing PEG derivatives be evaluated for in vivo applications?
- Cytotoxicity assays : Test on primary cell lines (e.g., HEK293) using MTT or Live/Dead staining.
- Immunogenicity profiling : Measure cytokine release (e.g., IL-6, TNF-α) in murine models.
- Metabolic stability : Track compound clearance via radiolabeling (e.g., C-PEG) in pharmacokinetic studies .
Note: Residual copper from CuAAC must be removed via chelating resins (e.g., EDTA-functionalized beads) to avoid toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
